molecular formula C14H20N2O4S B2899861 N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide CAS No. 522662-03-9

N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B2899861
CAS No.: 522662-03-9
M. Wt: 312.38
InChI Key: WKNUQMMADFICCY-UHFFFAOYSA-N
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Description

N,4-Dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methyl group at the 4-position and a morpholine-linked oxoethyl group at the N-position. This compound is synthesized via a multi-step procedure involving sodium methoxide and 2H-phthalazin-1-one, yielding a white solid with a melting point of 224–226°C and a high purity confirmed by ¹H NMR (δ 7.76 ppm for aromatic protons) and mass spectrometry . Its structural features, including the electron-donating methyl group and the morpholine moiety, influence its physicochemical properties and reactivity.

Properties

IUPAC Name

N,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)15(2)11-14(17)16-7-9-20-10-8-16/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNUQMMADFICCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,4-Dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a sulfonamide, characterized by the presence of a benzenesulfonamide group attached to a morpholine moiety. Its chemical formula is C₁₉H₁₉F₃N₂O₄S, and it exhibits various physicochemical properties that influence its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This mechanism is essential for their antibacterial properties.
  • Calcium Channel Modulation : Studies have suggested that related compounds can interact with calcium channels, influencing cardiovascular dynamics such as perfusion pressure and coronary resistance .

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies indicate significant inhibition of bacterial growth, particularly in Gram-positive bacteria.

Cardiovascular Effects

A recent study evaluated the impact of a related benzene sulfonamide on coronary resistance using an isolated rat heart model. The results showed that the compound decreased perfusion pressure and coronary resistance in a time-dependent manner . This suggests potential applications in managing cardiovascular diseases.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Key parameters include:

  • Absorption : The compound is expected to have moderate absorption due to its lipophilicity.
  • Distribution : It may distribute widely in tissues, influenced by its molecular weight and solubility.
  • Metabolism : Likely metabolized via hepatic pathways, with possible formation of active metabolites.
  • Excretion : Primarily excreted via renal pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of Gram-positive bacteria
CardiovascularDecreased perfusion pressure and coronary resistance
Enzymatic InhibitionInhibition of dihydropteroate synthase

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physical properties of N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide and related sulfonamides:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
This compound Morpholinyl, 4-methyl 368.44 224–226 86–92
N-(2,4-Dimethylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide Piperidinyl, 2,4-dimethylphenyl 400.53 Not reported Not reported
N-Benzyl-3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide Morpholinyl, benzyl, chloro 424.90 Not reported Not reported
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide Chloro, nitro, ethylamino 390.24 Not reported Not reported
N-Methyl-2-oxo-2-phenyl-N-tosylacetamide (2a) α-Keto imide, tosyl 315.35 Not reported 83
4-(2-(2-((2-(2-(1-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (24) Quinazoline, fluorophenyl, hydrazineyl 534.56 299–300 88

Key Observations:

  • Morpholine vs. Piperidine Moieties : Compounds with morpholine (e.g., target compound, ) generally exhibit lower molecular weights compared to piperidine-containing analogs (e.g., ). The morpholine ring enhances solubility due to its oxygen atom, whereas piperidine may increase lipophilicity .
  • Melting Points : The target compound’s melting point (224–226°C) is intermediate between simpler sulfonamides (e.g., 132–230°C in ) and rigid quinazoline derivatives (e.g., 299–300°C in ), highlighting the impact of aromatic conjugation and hydrogen bonding.

Spectroscopic and Crystallographic Features

  • ¹H NMR : The target compound’s aromatic protons resonate at δ 7.76 ppm , whereas chloro-substituted analogs (e.g., ) show downfield shifts (δ >8.0 ppm) due to electron-withdrawing effects.
  • Crystallography : Sulfonamides with 2,4-dimethylphenyl groups exhibit torsional angles of -48.3° to -75.7° at the S–N bond, influencing crystal packing and solubility . The target compound’s morpholine group likely induces similar conformational flexibility.

Preparation Methods

Structural Analysis and Key Functional Groups

The compound’s structure comprises three critical components:

  • A 4-methylbenzenesulfonamide backbone , where the sulfonamide group (–SO₂–NH–) is substituted with a methyl group at the nitrogen atom (N-methyl) and a methyl group at the para position of the benzene ring.
  • A 2-(morpholin-4-yl)-2-oxoethyl side chain , which introduces a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) via an acetamide linkage (–CO–NH–).

This combination of functional groups necessitates a multistep synthesis involving sulfonamide formation, alkylation, and nucleophilic substitution. The presence of the morpholine ring and acetamide linkage introduces steric and electronic challenges, requiring precise control over reaction conditions.

Synthetic Routes Overview

Two primary synthetic strategies dominate the literature:

  • Nucleophilic substitution of a halogenated intermediate with morpholine.
  • Condensation of preformed sulfonamide derivatives with morpholine-containing precursors.

Both methods leverage the reactivity of the sulfonamide nitrogen and the electrophilic nature of chloroacetamide intermediates. The choice of route depends on the availability of starting materials and desired scalability.

Detailed Step-by-Step Preparation Methods

Method 1: Nucleophilic Substitution Using Morpholine

Synthesis of N-Methyl-4-Methylbenzenesulfonamide

The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with methylamine in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is typically conducted at 0–5°C to minimize side reactions:
$$
\text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{CH}3\text{NH}2 \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{NHCH}_3 + \text{HCl}
$$
Yields exceed 85% when using a 1.2:1 molar ratio of methylamine to sulfonyl chloride.

Chloroacetylation of the Sulfonamide

The N-methyl-4-methylbenzenesulfonamide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-methyl-4-methyl-N-(chloroacetyl)benzenesulfonamide :
$$
\text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{NHCH}3 + \text{ClCH}2\text{COCl} \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{N(CH}3\text{)COCH}2\text{Cl}
$$
Reaction conditions: 0°C for 2 hours, followed by warming to room temperature. The product is isolated via aqueous workup (yield: 75–80%).

Morpholine Substitution

The chloroacetyl intermediate undergoes nucleophilic substitution with morpholine in a solvent-free system or using morpholine as both reactant and solvent. Heating at 80–120°C for 4–12 hours facilitates the displacement of the chloride:
$$
\text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{N(CH}3\text{)COCH}2\text{Cl} + \text{C}4\text{H}9\text{NO} \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{N(CH}3\text{)COCH}2\text{N(C}2\text{H}4\text{)}_2\text{O} + \text{HCl}
$$
The product precipitates upon cooling and is purified via recrystallization from ethanol/water (yield: 90–95%).

Method 2: One-Pot Hydrolysis and Alkylation

Direct Reaction of 4-Fluoro-N-methylbenzenesulfonamide with Morpholine

A streamlined approach involves reacting 4-fluoro-N-methylbenzenesulfonamide with excess morpholine at elevated temperatures (120–140°C) under autogenous pressure. This one-pot method eliminates the need for isolating intermediates:
$$
\text{4-F-C}6\text{H}4\text{SO}2\text{NHCH}3 + 2 \, \text{C}4\text{H}9\text{NO} \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{N(CH}3\text{)COCH}2\text{N(C}2\text{H}4\text{)}_2\text{O} + \text{HF}
$$
Reaction time: 6–8 hours. The product is isolated by filtration after quenching with ice-cold water (yield: 88%).

Optimization of Reaction Conditions

Solvent Selection

  • Morpholine as solvent : Eliminates the need for additional solvents, reducing costs and simplifying purification.
  • Polar aprotic solvents : DMF or DMSO enhance reaction rates but require post-reaction removal.

Temperature and Time

  • 80–120°C : Optimal for balancing reaction rate and decomposition risk.
  • Extended reaction times (>12 hours) : Necessary for electron-deficient substrates but increase side-product formation.

Stoichiometry

  • Morpholine excess (2–3 equiv) : Ensures complete substitution while acting as a proton scavenger.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, 2H, J = 8.3 Hz, aromatic), 6.95 (d, 2H, J = 8.3 Hz, aromatic), 3.72 (t, 4H, morpholine OCH₂), 3.23 (t, 4H, morpholine NCH₂), 2.85 (s, 3H, N–CH₃), 2.45 (s, 3H, C₆H₄–CH₃).
  • MS (ESI) : m/z 341.1 [M+H]⁺ (calculated: 340.4).

Physicochemical Properties

  • Melting point : 158–160°C (lit. 160°C).
  • Solubility : Freely soluble in DMSO, sparingly soluble in water.

Comparative Analysis of Synthetic Methods

Parameter Method 1 (Stepwise) Method 2 (One-Pot)
Yield 85–90% 88–92%
Purity >98% >95%
Scalability Moderate High
Reaction Time 18–24 hours 6–8 hours
Cost Higher Lower

Method 2’s one-pot approach is industrially favorable due to reduced solvent use and shorter reaction times.

Applications and Derivatives

  • Pharmaceutical intermediates : Used in kinase inhibitor synthesis (e.g., PI3K/Akt/mTOR pathway modulators).
  • Coordination chemistry : Forms stable complexes with transition metals for catalytic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via direct oxidation of N-ynylsulfonamide precursors using dimethyl sulfoxide (DMSO) as a nucleophilic oxidant. For example, electron-rich N,4-dimethyl-N-(phenylethynyl)benzenesulfonamide derivatives yield α-keto imides in up to 83% under optimized conditions (60°C, DMSO, 12 hours). Lower yields (35–51%) are observed with electron-deficient substituents due to reduced reactivity .
  • Critical Parameters : Temperature, solvent polarity, and electronic effects of substituents significantly impact reaction efficiency.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL-2014) is widely used for refinement, leveraging least-squares minimization to optimize bond lengths, angles, and thermal displacement parameters. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.35 Å, b = 10.58 Å) are resolved using this approach .
  • Data Collection : CrysAlis CCD and RED are employed for data collection and reduction.

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during multi-step synthesis?

  • Methodological Answer : Competing pathways (e.g., over-oxidation or undesired nucleophilic substitutions) require precise control of intermediates. For instance, protecting the morpholine nitrogen during sulfonylation steps prevents side reactions. Reaction monitoring via HPLC or LC-MS is critical to identify and isolate intermediates .
  • Case Study : A 15% yield drop was reported when the morpholine group was unprotected, highlighting the need for strategic functional group masking .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer : Comparative studies using analogues (e.g., 4-chloro vs. 4-bromo derivatives) reveal that halogen position and size influence receptor binding. For example, 4-chloro derivatives show 2.3-fold higher inhibition of kinase XYZ compared to 4-bromo variants, attributed to enhanced van der Waals interactions .
  • Experimental Design :

SubstituentIC₅₀ (μM)Binding Affinity (ΔG, kcal/mol)
4-Cl0.12-8.7
4-Br0.28-7.9
Data derived from enzyme inhibition assays and molecular docking studies .

Q. How can conflicting data on synthesis yields or bioactivity be resolved?

  • Methodological Answer : Reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity) are essential. For example, discrepancies in DMSO-mediated oxidation yields (83% vs. 51%) were traced to trace moisture levels, which quench reactive intermediates. Statistical tools like ANOVA validate significance across replicates .

Q. What computational methods are used to predict pharmacokinetic properties?

  • Methodological Answer : QSAR models and molecular dynamics simulations predict ADME profiles. For instance, logP calculations (SwissADME) indicate moderate lipophilicity (logP = 2.1), aligning with moderate cellular permeability observed in Caco-2 assays .

Key Recommendations

  • Structural Analysis : Prioritize SCXRD for unambiguous confirmation of stereochemistry.
  • Synthesis Optimization : Use anhydrous conditions and real-time monitoring to mitigate yield variability.
  • Biological Assays : Pair in vitro studies with computational modeling to rationalize structure-activity trends.

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